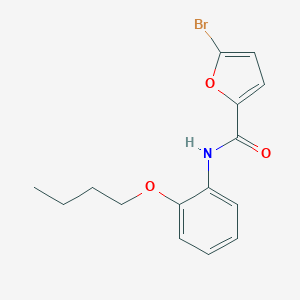
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide, also known as BRB, is a synthetic compound that belongs to the class of furan carboxamides. It has shown potential in scientific research applications, particularly in the field of cancer research.
Wirkmechanismus
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and survival, such as histone deacetylases and proteasomes. 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide also activates the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects:
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide is its high selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, the optimal dosage and treatment duration of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide have not been fully established, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide could focus on optimizing its synthesis method to increase yield and purity, as well as investigating its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and treatment duration of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide, as well as its safety and efficacy in humans.
Synthesemethoden
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide can be synthesized through a multistep process that involves the reaction of 5-bromo-2-furoic acid with butylamine, followed by the reaction of the resulting product with 2-butoxyaniline. This synthesis method has been optimized to yield high purity and yield of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Eigenschaften
Produktname |
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide |
|---|---|
Molekularformel |
C15H16BrNO3 |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H16BrNO3/c1-2-3-10-19-12-7-5-4-6-11(12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
TVIJOVFEWFWTOW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Kanonische SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)
![N-(2-methoxyethyl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267090.png)
![N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267092.png)
![N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B267093.png)
![N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B267094.png)
![4-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267096.png)
![N-butyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B267097.png)

![2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B267100.png)

![2-{[3-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267105.png)
![2-{[3-(Isopentyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267106.png)

